N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide
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Overview
Description
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a hydrazinyl moiety, and an acetamide group
Preparation Methods
The synthesis of N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 2-fluorobenzoyl chloride.
Condensation Reaction: The 2,4-difluoroaniline reacts with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2,4-difluorophenyl)-2-fluorobenzamide.
Hydrazinylation: The intermediate undergoes hydrazinylation with hydrazine hydrate to introduce the hydrazinyl group.
Acetylation: Finally, the hydrazinyl intermediate is acetylated using acetic anhydride to yield the target compound.
Chemical Reactions Analysis
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors involved in inflammatory and cancer pathways, inhibiting their activity.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide can be compared with similar compounds such as:
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but lacks the hydrazinyl and acetamide moieties, resulting in different chemical properties and applications.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: This compound contains a difluorophenyl group and a pyridine ring, offering unique electronic properties compared to the acetamide derivative.
Properties
IUPAC Name |
N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O2/c1-7(2)12(16-8(3)19)13(20)18-17-11-5-4-9(14)6-10(11)15/h4-7,12,17H,1-3H3,(H,16,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHZCVNOWIKTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NNC1=C(C=C(C=C1)F)F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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